molecular formula C26H20N4O4S2 B2913448 methyl 2-[(2Z)-6-acetamido-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate CAS No. 897734-50-8

methyl 2-[(2Z)-6-acetamido-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate

Cat. No.: B2913448
CAS No.: 897734-50-8
M. Wt: 516.59
InChI Key: VXROOIRPQQZKCP-WCTVFOPTSA-N
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Description

Methyl 2-[(2Z)-6-acetamido-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is a complex organic compound that features a quinoline, thiophene, and benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2Z)-6-acetamido-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and thiophene intermediates, followed by their coupling with benzothiazole derivatives under specific reaction conditions. Common reagents used in these reactions include acetic anhydride, thiophene-2-carboxylic acid, and quinoline-4-carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2Z)-6-acetamido-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-[(2Z)-6-acetamido-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[(2Z)-6-acetamido-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Methyl [4-ethoxy-2-(2-furoylimino)-1,3-benzothiazol-3(2H)-yl]acetate: Shares a similar benzothiazole moiety but differs in the substituents on the aromatic rings.

    Indole derivatives: Contain a different heterocyclic core but exhibit similar biological activities.

Uniqueness

Methyl 2-[(2Z)-6-acetamido-2-{[2-(thiophen-2-yl)quinoline-4-carbonyl]imino}-2,3-dihydro-1,3-benzothiazol-3-yl]acetate is unique due to its specific combination of quinoline, thiophene, and benzothiazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[6-acetamido-2-(2-thiophen-2-ylquinoline-4-carbonyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4S2/c1-15(31)27-16-9-10-21-23(12-16)36-26(30(21)14-24(32)34-2)29-25(33)18-13-20(22-8-5-11-35-22)28-19-7-4-3-6-17(18)19/h3-13H,14H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXROOIRPQQZKCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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